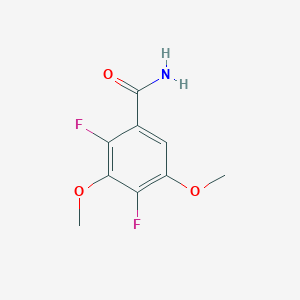

2,4-Difluoro-3,5-dimethoxybenzamide

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions as This compound , reflecting its substitution pattern on the benzene ring. The molecular formula is C₉H₈F₂N₂O₃ , derived from the parent benzoic acid structure modified with fluorine atoms at positions 2 and 4, methoxy groups at positions 3 and 5, and a carboxamide functional group.

The compound’s structural framework combines aromaticity with electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, creating a unique electronic profile. Its SMILES notation, COC1=C(C(=C(C(=C1F)F)OC)C(=O)N) , encodes the spatial arrangement of substituents, while the InChIKey GRNJIIQTCVJMGL-UHFFFAOYSA-N (derived from analogous fluorinated benzamides) provides a standardized identifier for chemical databases.

A comparative analysis with its precursor, 2,4-difluoro-3,5-dimethoxybenzoic acid (C₉H₈F₂O₄), highlights the substitution of the carboxylic acid (-COOH) group with a carboxamide (-CONH₂), reducing oxygen content by one atom and introducing nitrogen. This modification enhances potential hydrogen-bonding interactions, a critical factor in biomolecular recognition.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂N₂O₃ |

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=C(C(=C1F)F)OC)C(=O)N) |

Historical Context and Discovery Timeline

The synthesis of this compound likely emerged in the early 21st century alongside advancements in fluorinated aromatic chemistry. Its benzoic acid analog, 2,4-difluoro-3,5-dimethoxybenzoic acid, was first documented in chemical databases with the CAS registry number 1003709-80-5 , indicating its entry into scientific literature around 2010. The amide derivative’s development probably followed as researchers explored carboxamide analogs for improved pharmacokinetic properties, a common strategy in medicinal chemistry.

Fluorinated benzamides gained prominence in the 2000s due to their applications in drug discovery, particularly as kinase inhibitors and apoptosis regulators. For instance, lisaftoclax, a BCL-2 inhibitor, shares structural motifs with fluorinated benzamides and underscores the therapeutic potential of this chemical class. While specific patents or publications directly referencing this compound remain scarce, its structural analogs have been investigated for roles in cancer therapy and enzyme modulation.

Significance in Fluorinated Benzamide Research

Fluorinated benzamides occupy a critical niche in organic and medicinal chemistry due to their balanced lipophilicity, metabolic stability, and capacity for targeted interactions. The incorporation of fluorine at positions 2 and 4 in this compound enhances electronegativity and resistance to oxidative degradation, while the methoxy groups at positions 3 and 5 contribute to solubility and steric guidance.

This compound’s design aligns with broader trends in optimizing benzamide scaffolds for biological activity. For example, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide (CAS 896370-14-2), a structurally related molecule, demonstrates the importance of methoxy groups in facilitating binding to hydrophobic enzyme pockets. Similarly, lisaftoclax leverages fluorine and heterocyclic substituents to achieve selective BCL-2 inhibition, highlighting strategies applicable to this compound’s potential development.

In synthetic chemistry, the compound serves as a modular building block. The methoxy groups permit further functionalization via demethylation or alkylation, enabling diversification of electronic and steric properties. Such flexibility is invaluable in structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles.

Comparative Analysis of Fluorinated Benzamides

| Compound | Key Substituents | Research Application |

|---|---|---|

| This compound | 2,4-F; 3,5-OCH₃; CONH₂ | Synthetic intermediate, SAR studies |

| Lisaftoclax | Pyrrolo[2,3-b]pyridinyl; F | BCL-2 inhibition |

| N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide | 3,5-OCH₃; pyrrolidinone | Enzyme modulation |

The strategic placement of fluorine and methoxy groups in this compound exemplifies rational drug design principles, balancing electronic effects and bioavailability. Future research may explore its utility as a precursor for radiopharmaceuticals or covalent inhibitors, leveraging fluorine’s isotopic properties and the amide’s nucleophilicity.

Properties

Molecular Formula |

C9H9F2NO3 |

|---|---|

Molecular Weight |

217.17 g/mol |

IUPAC Name |

2,4-difluoro-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C9H9F2NO3/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H2,12,13) |

InChI Key |

SCYHEZVIIFKRHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)N)F)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzamide typically involves the reaction of 2,4-difluoro-3,5-dimethoxybenzoic acid with an amine source under appropriate conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Formation of 2,4-difluoro-3,5-dimethoxybenzoic acid.

Reduction: Formation of 2,4-difluoro-3,5-dimethoxyaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The positions of fluorine and methoxy groups critically influence chemical behavior. For example:

- 3,5-Difluorobenzoic acid (CAS 455-40-3) lacks methoxy groups but shares fluorine atoms at the 3- and 5-positions. This compound’s lower molecular weight (158.10 g/mol vs.

- 2-Fluoro-1,3,5-trimethoxybenzene (, compound 27a) demonstrates that methoxy groups at all three positions increase electron density, favoring electrophilic substitution at specific sites. In contrast, 2,4-difluoro-3,5-dimethoxybenzamide’s asymmetry may lead to regioselective reactivity in further derivatization .

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.